molecular formula C18H20BrClN2 B10881680 1-(4-Bromobenzyl)-4-(3-chlorobenzyl)piperazine

1-(4-Bromobenzyl)-4-(3-chlorobenzyl)piperazine

Cat. No.: B10881680
M. Wt: 379.7 g/mol
InChI Key: DQHONEXJTVGSTJ-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-4-(3-chlorobenzyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromobenzyl)-4-(3-chlorobenzyl)piperazine can be synthesized through a multi-step process involving the reaction of piperazine with 4-bromobenzyl chloride and 3-chlorobenzyl chloride. The general synthetic route is as follows:

    Step 1: Preparation of 4-bromobenzyl chloride by reacting 4-bromotoluene with thionyl chloride.

    Step 2: Preparation of 3-chlorobenzyl chloride by reacting 3-chlorotoluene with thionyl chloride.

    Step 3: Reaction of piperazine with 4-bromobenzyl chloride and 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)-4-(3-chlorobenzyl)piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The benzyl groups can be oxidized to corresponding benzaldehydes or benzoic acids using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding benzyl alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Substituted piperazines.

    Oxidation: Benzaldehydes and benzoic acids.

    Reduction: Benzyl alcohols.

Scientific Research Applications

1-(4-Bromobenzyl)-4-(3-chlorobenzyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity on central nervous system receptors.

    Biological Studies: Used as a tool compound to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-4-(3-chlorobenzyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing signal transduction pathways. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

1-(4-Bromobenzyl)-4-(3-chlorobenzyl)piperazine can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

    1-(4-Methoxybenzyl)-4-(3-chlorobenzyl)piperazine: Similar structure but with a methoxy group, which may alter its pharmacological profile.

    1-(4-Chlorobenzyl)-4-(3-bromobenzyl)piperazine: Inverted positions of bromine and chlorine, potentially leading to different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity for various biological targets.

Properties

Molecular Formula

C18H20BrClN2

Molecular Weight

379.7 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine

InChI

InChI=1S/C18H20BrClN2/c19-17-6-4-15(5-7-17)13-21-8-10-22(11-9-21)14-16-2-1-3-18(20)12-16/h1-7,12H,8-11,13-14H2

InChI Key

DQHONEXJTVGSTJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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